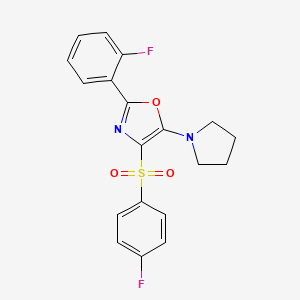

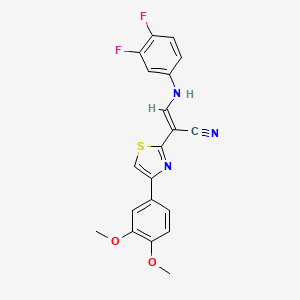

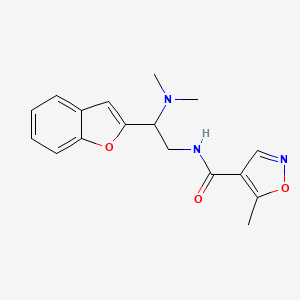

2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, is a chemical entity that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, these papers discuss related structures and their synthesis, biological evaluation, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, as described in the first paper. The synthesis process includes the exploration of different N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids . Although the exact synthesis route for the compound of interest is not detailed, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized by spectroscopic methods and confirmed by X-ray crystallography, as mentioned in the second paper . This approach would be essential for determining the precise molecular configuration of the compound of interest, ensuring that the correct isomers are identified and that the structure-activity relationship is well understood.

Chemical Reactions Analysis

Chemical oxidation of acetamide derivatives can lead to the formation of various products, as shown in the second paper . The oxidation reactivity channels for these compounds depend on the oxidant and reaction conditions, which can result in different products in varying amounts. This information is crucial for understanding the chemical behavior of the compound of interest under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are not directly discussed in the provided papers. However, the general properties of such compounds can be inferred from their structural characteristics, such as solubility, melting point, and stability, which are typically influenced by the functional groups present in the molecule. The compound's reactivity, as well as its potential biological activity, can be hypothesized based on the properties of similar structures discussed in the papers .

Relevant Case Studies

The papers provided do not include case studies directly related to the compound of interest. However, the first paper discusses the biological evaluation of related compounds as opioid kappa agonists, with one compound exhibiting potent analgesic effects in a mouse model . This suggests that the compound of interest could also be evaluated for similar biological activities, providing a potential case study for its pharmacological profile.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Development

This compound is integral to synthesizing a new class of derivatives with potential pharmaceutical applications. For instance, Ibrahim et al. (2014) detailed the synthesis of a novel class of pyridazin-3-one derivatives, showcasing the compound's role in creating fused azines and various derivatives through reactions with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid, leading to high yields of pyridazin-3-one derivatives (Ibrahim & Behbehani, 2014). This synthesis pathway underscores the compound's utility in generating structurally diverse molecules for further pharmacological evaluation.

Antimicrobial and Antifungal Activities

Compounds synthesized from this chemical have shown promising antimicrobial and antifungal activities. Hossan et al. (2012) synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests the potential of derivatives of 2-(6-oxopyridazin-1(6H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide in developing new antimicrobial agents.

Molecular Docking and In Vitro Screening

Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This research highlighted moderate to good binding energies of the ligands on the target protein, indicating the compound's relevance in drug discovery and development (Flefel et al., 2018). The study also showed antimicrobial and antioxidant activities of these compounds, suggesting their potential in treating various diseases.

Insecticidal Activities

Fadda et al. (2017) utilized the compound as a precursor for synthesizing various heterocycles with potential insecticidal activities against the cotton leafworm, Spodoptera littoralis. The research demonstrated the compound's versatility in generating derivatives that could be explored for agricultural applications, particularly in pest control (Fadda et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The thyroid hormone receptor β plays a crucial role in the regulation of lipid levels in the liver .

Mode of Action

The compound acts as a highly selective agonist for the thyroid hormone receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the thyroid hormone receptor β, activating it.

Result of Action

The activation of the thyroid hormone receptor β by the compound results in changes to lipid levels. Specifically, the compound is in clinical trials for the treatment of dyslipidemia , a condition characterized by an abnormal amount of lipids in the blood.

Propiedades

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-15(10-20-16(22)2-1-5-19-20)18-9-12-3-6-17-14(8-12)13-4-7-23-11-13/h1-8,11H,9-10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLFCNNMYCEEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)